Enhanced Acidity (Lower pKa) of Ortho-Hydroxyphenyl vs. Para-Hydroxyphenyl Analog
The acid dissociation constant (pKa) of the phenolic hydroxyl group is a key determinant of ionization state at physiological pH, impacting solubility, membrane permeability, and target binding. 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione exhibits a predicted pKa of 8.51 ± 0.35 , which is 0.52 pKa units lower than that of its para-substituted analog, 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, which has a predicted pKa of 9.03 [1]. This difference reflects the enhanced stabilization of the phenoxide anion in the ortho isomer, likely due to intramolecular hydrogen bonding with the adjacent succinimide carbonyl group.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.51 ± 0.35 |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 10187-21-0): 9.03 |
| Quantified Difference | 0.52 pKa units lower |
| Conditions | Predicted values (ChemicalBook, Chembase) |
Why This Matters
A lower pKa implies a higher proportion of the compound exists in its ionized (phenoxide) form at physiological pH (7.4), which can fundamentally alter its pharmacokinetic and target engagement profile compared to the para-substituted analog.
- [1] Chembase. 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione. Acid pKa: 9.027151. View Source
